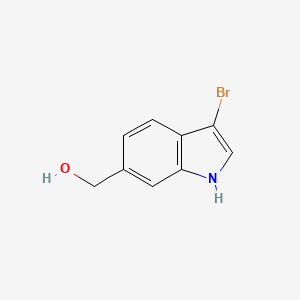
(3-溴-1H-吲哚-6-基)甲醇
描述
“(3-Bromo-1H-indol-6-yl)methanol” is a chemical compound with the formula C9H8BrNO. It has a molecular weight of 226.07 g/mol . It belongs to the class of halogenated compounds .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-1H-indol-6-yl)methanol” consists of a bromine atom attached to the third carbon of an indole ring, and a methanol group attached to the sixth carbon .Physical And Chemical Properties Analysis
“(3-Bromo-1H-indol-6-yl)methanol” is a halogenated compound with a molecular weight of 226.07 g/mol . Further physical and chemical properties are not available in the retrieved data.科学研究应用
生物膜形成
吲哚,包括“(3-溴-1H-吲哚-6-基)甲醇”等衍生物,已被发现与生物膜形成有关。生物膜是附着在表面上的复杂微生物群落。 吲哚可以影响细菌的行为,包括生物膜的形成,这对理解细菌群落具有重要意义,并可能导致新的生物膜管理方法 .
分子对接研究
吲哚衍生物用于分子对接研究,以预测化合物如何与目标蛋白相互作用。 这对药物发现和开发至关重要,例如针对 HIV 的疾病,新的吲哚衍生物通过此类研究显示出作为抗 HIV 剂的潜力 .
质谱分析
质谱分析提供的结构见解对于确认“(3-溴-1H-吲哚-6-基)甲醇”等化合物的分子量和潜在的碎片模式至关重要。 这可以导致新材料或药物的开发 .
癌症治疗
吲哚衍生物正在被研究,以探索其在癌症治疗中的潜在用途。 它们显示出各种生物学重要特性,可以用来开发治疗癌细胞的新疗法 .
作用机制
Target of Action
The primary targets of (3-Bromo-1H-indol-6-yl)methanol, a derivative of indole, are likely to be multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to these receptors . This broad-spectrum binding ability makes indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in ways that modulate these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For example, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus , indicating that they may interfere with the viral replication pathways.
Result of Action
Given the broad biological activities of indole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level, potentially influencing processes such as cell signaling, inflammation, and viral replication.
Action Environment
The action, efficacy, and stability of (3-Bromo-1H-indol-6-yl)methanol can be influenced by various environmental factors. For instance, the compound is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C. These storage conditions can help maintain the compound’s stability and efficacy.
生化分析
Biochemical Properties
(3-Bromo-1H-indol-6-yl)methanol exhibits various biochemical properties due to its indole structure. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antidiabetic activities . The compound interacts with multiple receptors and enzymes, binding with high affinity to these biomolecules. For instance, indole derivatives have been reported to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, (3-Bromo-1H-indol-6-yl)methanol may interact with proteins involved in cell signaling pathways, influencing various cellular functions.
Cellular Effects
The effects of (3-Bromo-1H-indol-6-yl)methanol on cells and cellular processes are significant. Indole derivatives, including (3-Bromo-1H-indol-6-yl)methanol, have been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . These compounds can reduce oxidative stress, impede DNA synthesis, and influence target cells’ activation, proliferation, and apoptosis . For example, indole derivatives have been found to inhibit the proinflammatory cytokines and chemokines, reducing induced liver injuries .
Molecular Mechanism
The molecular mechanism of action of (3-Bromo-1H-indol-6-yl)methanol involves its interactions with various biomolecules. The compound exerts its effects by binding to specific receptors and enzymes, leading to enzyme inhibition or activation . For instance, indole derivatives can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase . Additionally, (3-Bromo-1H-indol-6-yl)methanol may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions.
Dosage Effects in Animal Models
The effects of (3-Bromo-1H-indol-6-yl)methanol vary with different dosages in animal models. Indole derivatives have been studied for their therapeutic potential at various dosages, and threshold effects have been observed . At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, toxic or adverse effects may occur, including acute oral toxicity, skin corrosion or irritation, and specific target organ toxicity, particularly affecting the respiratory system.
Metabolic Pathways
(3-Bromo-1H-indol-6-yl)methanol is involved in various metabolic pathways. Indole derivatives are known to interact with enzymes and cofactors involved in metabolic processes . The compound may influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression. For example, indole derivatives can affect the degradation of tryptophan, leading to the production of metabolites such as indole-3-acetic acid, a plant hormone .
Transport and Distribution
The transport and distribution of (3-Bromo-1H-indol-6-yl)methanol within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, (3-Bromo-1H-indol-6-yl)methanol may accumulate in specific tissues or cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of (3-Bromo-1H-indol-6-yl)methanol can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they may interact with transcription factors and influence gene expression .
属性
IUPAC Name |
(3-bromo-1H-indol-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-4-11-9-3-6(5-12)1-2-7(8)9/h1-4,11-12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENNYIFKJFFWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305682 | |
| Record name | 1H-Indole-6-methanol, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1428866-20-9 | |
| Record name | 1H-Indole-6-methanol, 3-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428866-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-6-methanol, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



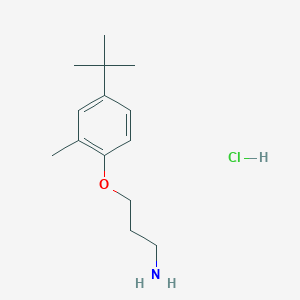
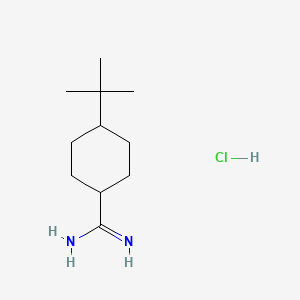
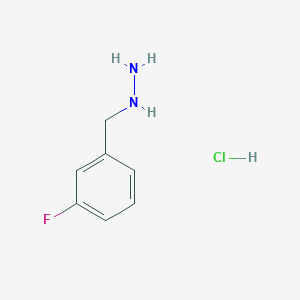

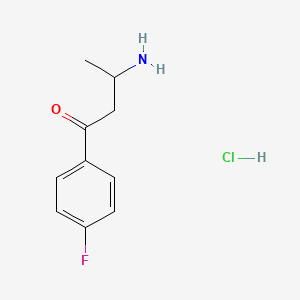
![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)


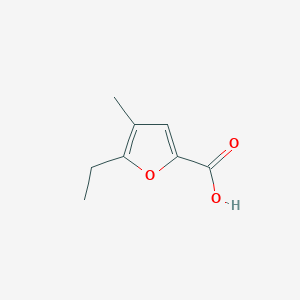
![1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378285.png)

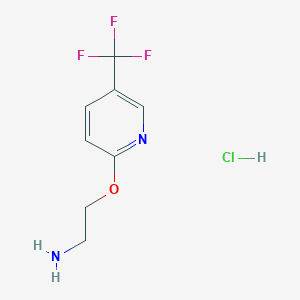
![4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1378288.png)
